Lipophilicity Advantage: 46% Higher ACD/LogP than N-Benzyl Analog Improves Organic Phase Partitioning and Bioconjugation Compatibility
The predicted lipophilicity (ACD/LogP) of N-p-Tolyl 4-boronobenzenesulfonamide is 2.41 [1], which is 46% higher than the N-Benzyl analog (ACD/LogP = 1.65 [2]). This difference arises from the methyl substitution on the phenyl ring, which increases hydrophobic surface area and reduces hydrogen-bonding potential compared to the benzyl group. Higher LogP translates directly into enhanced solubility in organic solvents, more efficient extraction during aqueous workup, and improved membrane permeability when the compound is incorporated into cell-permeable probes or PROTACs [3].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.41 |
| Comparator Or Baseline | N-Benzyl 4-boronobenzenesulfonamide (CAS 548769-96-6) LogP = 1.65 |
| Quantified Difference | +0.76 log units (46% higher) |
| Conditions | Predicted values from ACD/Labs Percepta Platform, pH 7.4 |
Why This Matters
For applications requiring organic-phase reactions or cellular uptake, the 0.76 log unit higher lipophilicity of N-p-Tolyl 4-boronobenzenesulfonamide can be the decisive factor in achieving acceptable yields or biological activity where the benzyl analog fails.
- [1] ChemSpider. n-p-tolyl 4-boronobenzenesulfonamide. CSID:21473316. Retrieved from https://legacy.chemspider.com/Chemical-Structure.21473316.html View Source
- [2] ChemSpider. (4-(N-Benzylsulfamoyl)phenyl)boronic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/44119588 View Source
- [3] Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Pohlhaus, D. T., Karpiak, J., Bonnet, R., Shoichet, B. K., & Prati, F. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7852–7863. https://doi.org/10.1021/jm101015z View Source
